![molecular formula C10H10ClN3 B13213159 5-(3-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine](/img/structure/B13213159.png)
5-(3-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine
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Overview
Description
5-(3-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using 3-chlorobenzoyl chloride and an appropriate base.
Methylation: The methyl group can be introduced by methylation of the nitrogen atom using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically use readily available starting materials and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-1-methyl-1h-pyrazol-5-amine
- 5-(4-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine
- 5-(3-Bromophenyl)-1-methyl-1h-pyrazol-4-amine
Uniqueness
5-(3-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine is unique due to the specific positioning of the chlorophenyl and methyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
5-(3-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by experimental data and case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods, including cyclocondensation reactions involving hydrazines and carbonyl compounds. The structural characteristics of this compound include a pyrazole ring substituted with a chlorophenyl group, which is critical for its biological activity.
Table 1: Synthesis Overview
Step | Reagents/Conditions | Product |
---|---|---|
1 | Ethyl acetoacetate + Phenyl hydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one |
2 | Vilsmeier-Haack reaction | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |
3 | Reaction with amines | This compound |
Anticancer Properties
Several studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. In one study, compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.82 to 5.55 μM. This suggests that the pyrazole moiety plays a crucial role in enhancing cytotoxic activity against cancer cells .
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. A recent study indicated that certain derivatives demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 2.50 µg/mL against various bacterial strains . This highlights the potential of these compounds in treating infections caused by resistant strains.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been investigated. For instance, compounds similar to this compound showed significant inhibition of pro-inflammatory cytokines in vitro, indicating their potential as therapeutic agents for inflammatory diseases .
Case Studies
Case Study 1: Anticancer Activity Assessment
In a comparative study, the anticancer activity of this compound was evaluated against standard chemotherapeutics such as doxorubicin. The results indicated that this compound exhibited comparable or superior activity against specific cancer cell lines (e.g., HCT116, HePG2), emphasizing its potential as an alternative or complementary treatment option in oncology .
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial efficacy of various pyrazole derivatives, including the target compound. The results demonstrated that these derivatives effectively inhibited the growth of pathogenic bacteria, showcasing their potential for development into new antimicrobial agents .
Properties
Molecular Formula |
C10H10ClN3 |
---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H10ClN3/c1-14-10(9(12)6-13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3 |
InChI Key |
GUQMLJITEYCSEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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